6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Description

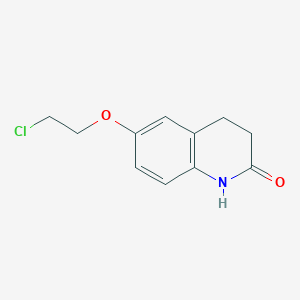

6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a nitrogen-containing heterocyclic compound characterized by a tetrahydroquinolin-2-one scaffold with a 2-chloroethoxy substituent at position 6 (Figure 1). Its molecular formula is C₁₁H₁₂ClNO₂, and it has a molecular weight of 225.68 g/mol .

This reactivity profile contrasts with analogs bearing amino, methoxy, or bulky aromatic substituents, which may prioritize biological interactions over synthetic versatility.

Properties

IUPAC Name |

6-(2-chloroethoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h2-3,7H,1,4-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOSOBUPSAUORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of 2-chloroethanol with a quinoline derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloroethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinoline N-oxides or tetrahydroquinoline derivatives .

Scientific Research Applications

6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and neurological disorders.

Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The chloroethoxy group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Key structural analogs differ in substituents at position 6 of the tetrahydroquinolin-2-one core, significantly altering their physicochemical and functional properties (Table 1).

Table 1: Substituent Comparison of Tetrahydroquinolin-2-one Derivatives

Key Observations :

- Chloroethoxy Group : Enhances reactivity for further substitutions (e.g., nucleophilic displacement) but may reduce bioavailability due to hydrophobicity .

- Amino Group: Increases solubility and hydrogen-bonding capacity, making it favorable for biological applications .

- Bulkier Substituents : Improve receptor-binding specificity but complicate synthesis and purification .

Biological Activity

6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.

Research indicates that compounds with a similar scaffold often interact with various biological targets including enzymes and receptors. The presence of the chloroethoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.

1. Anticancer Activity

Several studies have explored the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo.

- Case Study : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

2. Anti-inflammatory Effects

The anti-inflammatory properties of tetrahydroquinoline derivatives have been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

- Research Findings : A recent investigation showed that a compound similar to this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

3. Neuroprotective Effects

Neuroprotective activities have also been reported for tetrahydroquinoline derivatives. These compounds may protect neuronal cells from oxidative stress and excitotoxicity.

- Experimental Evidence : In a model of neurodegeneration induced by glutamate toxicity, a related compound demonstrated significant neuroprotection by reducing reactive oxygen species (ROS) levels and enhancing cell viability .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, studies on similar compounds suggest moderate to high bioavailability due to their lipophilic nature.

Toxicity and Safety

Toxicological assessments are crucial for determining the safety profile of any new therapeutic agent. Preliminary studies indicate that tetrahydroquinoline derivatives exhibit low acute toxicity; however, long-term studies are necessary to evaluate chronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.